TMC-169 is a novel antibiotic belonging to the aspochalasin group, produced by the fungus Aspergillus flavipes. This compound has garnered attention due to its potential therapeutic applications, particularly in combating antibiotic-resistant bacterial strains. The classification of TMC-169 falls under natural products, specifically microbial metabolites with antibiotic properties.
The synthesis of TMC-169 involves several methodologies, primarily leveraging fungal fermentation processes. The production typically starts with the cultivation of Aspergillus flavipes under controlled conditions to maximize yield.
TMC-169 features a complex molecular structure typical of aspochalasins, which includes multiple functional groups contributing to its biological activity.
TMC-169 undergoes various chemical reactions that can influence its efficacy and stability.
The mechanism by which TMC-169 exerts its antibacterial effects is crucial for understanding its potential applications.
TMC-169 likely acts by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting ribosomal function in bacteria, leading to cell death. Research into its specific targets within bacterial cells is ongoing, with data suggesting a multi-faceted approach to combating bacterial infection .
Understanding the physical and chemical properties of TMC-169 is essential for its application in pharmaceuticals.
The scientific uses of TMC-169 are primarily focused on its potential as an antibiotic agent.
Aspergillus flavipes is a saprophytic filamentous fungus residing primarily in soil and decomposing organic matter. It belongs to section Flavi of the Aspergillus genus, which encompasses species with significant ecological versatility and biosynthetic capabilities. The strain producing TMC-169 was first isolated from terrestrial environments, where it contributes to nutrient cycling through the decomposition of complex organic compounds [1] [5]. Ecologically, A. flavipes thrives in heterogeneous niches, leveraging its secondary metabolism to produce bioactive compounds like TMC-169 as competitive tools against microbial rivals or for environmental adaptation [5].
Phylogenetically, A. flavipes clusters within the Aspergillaceae family, sharing close evolutionary ties with other industrially and medically relevant species (e.g., A. fumigatus, A. flavus). Genomic analyses reveal that A. flavipes diverged early from pathogenic relatives, specializing in synthesizing structurally unique metabolites. Its genome (∼29–36 Mb) exhibits typical Aspergillus characteristics: 48–53% GC content, 9,000–13,500 protein-coding genes, and lineage-specific expansions in biosynthetic gene clusters (BGCs) [2] [6]. Notably, A. flavipes strains demonstrate considerable genomic plasticity, with 20% of genes being species-specific and enriched in pathways for niche adaptation [6].
Feature | Value | Functional Implication |
---|---|---|
Genome Size | 29–36 Mb | Standard for Aspergillus spp. |
GC Content | 48–53% | Influences codon usage & gene expression |
Species-Specific Genes | ∼20% of total | Adaptation to environmental stressors |
Secondary Metabolite BGCs | 45–60 clusters | Diverse chemical output (e.g., TMC-169) |
The biosynthetic machinery for TMC-169 resides within a specialized cytochalasan cluster (ffs BGC) spanning ∼25 kb in the A. flavipes genome. This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), cytochrome P450 oxidoreductases, and tailoring enzymes responsible for constructing TMC-169’s cyclized macrocyclic ring and isoindolone moiety [5]. Disruption of the PKS-NRPS core gene abolished TMC-169 production, confirming its essential role [5].
Comparative genomics across Aspergillus sections reveals that ffs-like BGCs are restricted to specific lineages. While section Flavi (A. flavipes) and section Usti (A. calidoustus) harbor homologous PKS-NRPS genes, their flanking regulatory and tailoring regions differ substantially. Section Usti strains exhibit BGC expansions driven by transposable elements, resulting in enhanced metabolic output (e.g., novel cytochalasin variants) [4] [6]. In contrast, section Nigri (A. niger) lacks ffs homologs entirely, prioritizing instead terpenoid and polyketide pathways. This suggests divergent evolutionary trajectories for cytochalasan biosynthesis:
Section | PKS-NRPS Homolog | BGC Size (kb) | Unique Enzymes | Metabolite Output |
---|---|---|---|---|
Flavi | Present (∼90% id) | 25 | Halogenase, Dehydratase | TMC-169, Aspochalasins |
Usti | Present (∼85% id) | 30–40 | Methyltransferase | Cytochalasin E, Z |
Nigri | Absent | – | – | – |
Additionally, A. flavipes’ ffs cluster localizes to subtelomeric regions—genomic "hotspots" for recombination and horizontal gene transfer. However, phylogenetic analysis indicates TMC-169’s BGC evolved via duplication-diversification events rather than horizontal acquisition, evidenced by conserved synteny with Aspergillus clavatus [5] [7]. This genomic architecture facilitates rapid adaptation: strain CNL-338 produces seven leucine-derived cytochalasans, while other isolates yield distinct analogs, underscoring intra-species BGC flexibility [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: